molecular formula C21H23ClN2O3 B250496 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide

2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide

Cat. No.: B250496
M. Wt: 386.9 g/mol
InChI Key: DPTDONDCCMYUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide, also known as CCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CCMB is a derivative of N-(2-methoxybenzoyl)-N'-(4-chlorocyclohexyl) thiourea, which has been reported to exhibit antitumor and antiviral activities.

Scientific Research Applications

2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells. This disruption leads to the activation of the caspase pathway, which ultimately results in apoptosis. This compound has also been reported to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to disrupt the microtubule network in cells, which leads to cell death. In addition, this compound has been reported to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide in lab experiments is its potent antitumor and antiviral activities. This compound has been shown to exhibit activity against a wide range of cancer cell lines and viruses. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and viral infections. Another direction is to explore the structure-activity relationship of this compound to identify more potent derivatives. Finally, it would be interesting to investigate the potential of this compound as a tool compound for studying microtubule dynamics in cells.

Synthesis Methods

The synthesis of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide involves the reaction between N-(2-methoxybenzoyl)-N'-(4-chlorocyclohexyl) thiourea and 2-chlorobenzoyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyclohexylamine to obtain this compound. The yield of this compound obtained through this method is reported to be around 70%.

Properties

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C21H23ClN2O3/c1-27-19-10-6-5-9-16(19)20(25)24-15-11-12-18(22)17(13-15)21(26)23-14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,23,26)(H,24,25)

InChI Key

DPTDONDCCMYUKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.